Phosphinic acid, dimethyl-, 3-nitrophenyl ester
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Overview
Description
Phosphinic acid, dimethyl-, 3-nitrophenyl ester is an organophosphorus compound characterized by the presence of a phosphinic acid ester group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a phosphinic acid moiety esterified with a 3-nitrophenyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, dimethyl-, 3-nitrophenyl ester typically involves the esterification of dimethylphosphinic acid with 3-nitrophenol. This reaction can be catalyzed by various agents, including acid catalysts such as sulfuric acid or base catalysts like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, dimethyl-, 3-nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dimethylphosphinic acid and 3-nitrophenol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the 3-nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Dimethylphosphinic acid and 3-nitrophenol.
Reduction: Dimethylphosphinic acid, 3-aminophenyl ester.
Substitution: Various substituted phosphinic acid esters depending on the nucleophile used.
Scientific Research Applications
Phosphinic acid, dimethyl-, 3-nitrophenyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of phosphinic acid, dimethyl-, 3-nitrophenyl ester involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of metalloproteases, preventing the enzyme from catalyzing its substrate. This inhibition is achieved through the formation of a stable complex between the phosphinic acid moiety and the metal ion in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acids: Similar to phosphinic acids but with a different oxidation state of phosphorus.
Phosphonates: Esters of phosphonic acids, often used in similar applications.
Uniqueness
Phosphinic acid, dimethyl-, 3-nitrophenyl ester is unique due to its specific esterification with a 3-nitrophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various synthetic and research applications .
Biological Activity
Phosphinic acid, dimethyl-, 3-nitrophenyl ester is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
Phosphinic acid esters are characterized by a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. The specific structure of dimethyl phosphinic acid with a 3-nitrophenyl group contributes to its unique reactivity and biological interactions.
Biological Activity Overview
- Antibacterial Properties : Phosphinic acids and their esters are known for their antibacterial activity. Research indicates that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
- Enzymatic Interactions : Studies have shown that phosphinic acid esters can interact with various enzymes, affecting metabolic pathways. For instance, they may act as inhibitors or activators depending on the specific enzyme involved .
- Cell Signaling : The role of phosphoric acid derivatives in cellular signaling is significant. They participate in phosphoryl transfer processes, which are crucial for signal transduction in cells .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of phosphinic acid derivatives against common pathogens. The results indicated that dimethyl phosphinic acid esters exhibited significant inhibitory effects on strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, showing that the compound's activity was dose-dependent.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Dimethyl Phosphinic Acid Ester | 32 | E. coli |
Dimethyl Phosphinic Acid Ester | 16 | S. aureus |
Case Study 2: Enzyme Inhibition
In another investigation, the effect of phosphinic acid esters on specific enzymes was analyzed. The study revealed that these compounds could inhibit the activity of certain phosphatases, leading to altered cellular functions.
Enzyme | IC50 (µM) | Compound Used |
---|---|---|
Alkaline Phosphatase | 50 | Dimethyl Phosphinic Ester |
Protein Tyrosine Phosphatase | 25 | Dimethyl Phosphinic Ester |
The biological activity of phosphinic acid esters can be attributed to several mechanisms:
- Inhibition of Enzymes : These compounds may bind to the active sites of enzymes, preventing substrate access and thus inhibiting enzymatic reactions.
- Modification of Signaling Pathways : By participating in phosphorylation processes, they can influence various signaling pathways critical for cellular responses.
- Interaction with Metal Ions : Phosphoric acid derivatives can form complexes with metal ions, which may enhance or inhibit their biological effects .
Properties
CAS No. |
59581-57-6 |
---|---|
Molecular Formula |
C8H10NO4P |
Molecular Weight |
215.14 g/mol |
IUPAC Name |
1-dimethylphosphoryloxy-3-nitrobenzene |
InChI |
InChI=1S/C8H10NO4P/c1-14(2,12)13-8-5-3-4-7(6-8)9(10)11/h3-6H,1-2H3 |
InChI Key |
FSMZGOQKTJQQOU-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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